molecular formula C19H22N4O3 B2965418 6-Amino-1,3-dimethyl-5-(2-{[(4-methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1241269-00-0

6-Amino-1,3-dimethyl-5-(2-{[(4-methylphenyl)methyl](prop-2-yn-1-yl)amino}acetyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B2965418
CAS No.: 1241269-00-0
M. Wt: 354.41
InChI Key: UOEFZEYKMAKMKG-UHFFFAOYSA-N
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Description

The compound is a derivative of uracil, which is a common component of RNA. It has an additional amino group and a complex side chain attached to it. The presence of multiple functional groups like the amino group and the acetyl group suggests that it could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the uracil derivative and then attaching the side chain through a series of reactions. Without specific literature or experimental data, it’s hard to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large side chain. The uracil ring provides a planar, aromatic structure, while the side chain could add significant steric bulk .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions. The amino groups could act as nucleophiles in substitution reactions, while the carbonyl groups in the uracil ring could be involved in condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of polar functional groups like amino and carbonyl could make it relatively polar and potentially soluble in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with .

Future Directions

The study and application of this compound could be a potential area of research, given its complex structure and the presence of multiple functional groups. It could be explored for various applications, from medicinal chemistry to material science .

Properties

IUPAC Name

6-amino-1,3-dimethyl-5-[2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetyl]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3/c1-5-10-23(11-14-8-6-13(2)7-9-14)12-15(24)16-17(20)21(3)19(26)22(4)18(16)25/h1,6-9H,10-12,20H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOEFZEYKMAKMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN(CC#C)CC(=O)C2=C(N(C(=O)N(C2=O)C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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